cis-3-(Benzyloxy)cyclobutanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

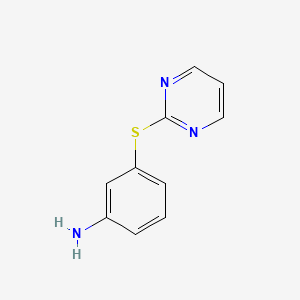

“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Cis-3-(Benzyloxy)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .Aplicaciones Científicas De Investigación

Scale-up Synthesis and Application in Material Sciences

The compound has been used in the scale-up synthesis of deuterium-labeled derivatives, particularly in continuous photo flow chemistry. This application is crucial for preparing various biologically active compounds and materials science entities containing cyclobutane rings labeled with deuterium atoms. Such derivatives are pivotal in nonclinical and clinical pharmacokinetic studies as internal standards in quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Stereoselective Reductions in Medicinal Chemistry

In another facet, the stereoselective reduction of carbonyls, a process of key importance in the total synthesis of natural products and medicinal chemistry, highlights the compound's role. Studies have shown that the presence of a benzyloxy substituent influences the high selectivity for the cis isomer, driven by repulsive electrostatic interactions in the case of a syn-facial hydride attack. These findings are crucial for understanding and predicting the stereoselectivity of hydride reductions of cyclobutanones, thereby contributing significantly to drug development and synthetic organic chemistry (Deraet et al., 2020).

Synthesis of Aminocyclobutanecarboxylic Acids

Further research demonstrates an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. The stereochemistry of these compounds, established through nuclear Overhauser effect spectroscopy experiments, opens new avenues in the synthesis of constrained amino acids, which are valuable intermediates in pharmaceutical research (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).

Application in Constrained Lysine Derivatives

Another significant application involves the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile for the synthesis of constrained lysine derivatives. This study highlights the potential of the compound in generating cyclopropylamines with specific cis and trans isomers, further used in the synthesis of orthogonally protected cis- and trans-2,3-methanolysine and related compounds. Such derivatives are crucial in drug discovery and development, underscoring the compound's versatility and utility in medicinal chemistry (Forcher et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(Benzyloxy)cyclobutanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)

![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)